

Spectroscopic analysis of 2-(2-Aminoethyl)pyridine (NMR, FTIR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Aminoethyl)pyridine

Cat. No.: B145717

[Get Quote](#)

Spectroscopic Analysis of 2-(2-Aminoethyl)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of **2-(2-Aminoethyl)pyridine** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The data and protocols presented herein are intended to serve as a comprehensive resource for the characterization and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **2-(2-Aminoethyl)pyridine** by probing the magnetic properties of its atomic nuclei.

¹H NMR Spectral Data

The ¹H NMR spectrum reveals the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum for **2-(2-Aminoethyl)pyridine** is typically run in a deuterated solvent such as chloroform-d (CDCl₃).

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.5	d	1H	H6 (Pyridine)
~7.6	t	1H	H4 (Pyridine)
~7.1	d	1H	H3 (Pyridine)
~7.1	t	1H	H5 (Pyridine)
~3.0	t	2H	-CH ₂ - (adjacent to Pyridine)
~2.9	t	2H	-CH ₂ - (adjacent to NH ₂)
~1.5	s (broad)	2H	-NH ₂

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (δ) ppm	Assignment
~160	C2 (Pyridine)
~149	C6 (Pyridine)
~136	C4 (Pyridine)
~123	C5 (Pyridine)
~121	C3 (Pyridine)
~42	-CH ₂ - (adjacent to Pyridine)
~40	-CH ₂ - (adjacent to NH ₂)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in **2-(2-Aminoethyl)pyridine** by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350 - 3250	Medium	N-H stretch (primary amine)
3100 - 3000	Medium	C-H stretch (aromatic)
2950 - 2850	Medium	C-H stretch (aliphatic)
~1600	Strong	N-H bend (primary amine)
1590, 1570, 1470, 1430	Strong	C=C and C=N stretch (pyridine ring)
~1100	Medium	C-N stretch (aliphatic amine)
780 - 740	Strong	C-H out-of-plane bend (ortho-disubstituted pyridine)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2-(2-Aminoethyl)pyridine**, aiding in its identification and structural elucidation. The molecular weight of **2-(2-Aminoethyl)pyridine** is 122.17 g/mol .[\[1\]](#)

Electron Ionization (EI) Mass Spectrum

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

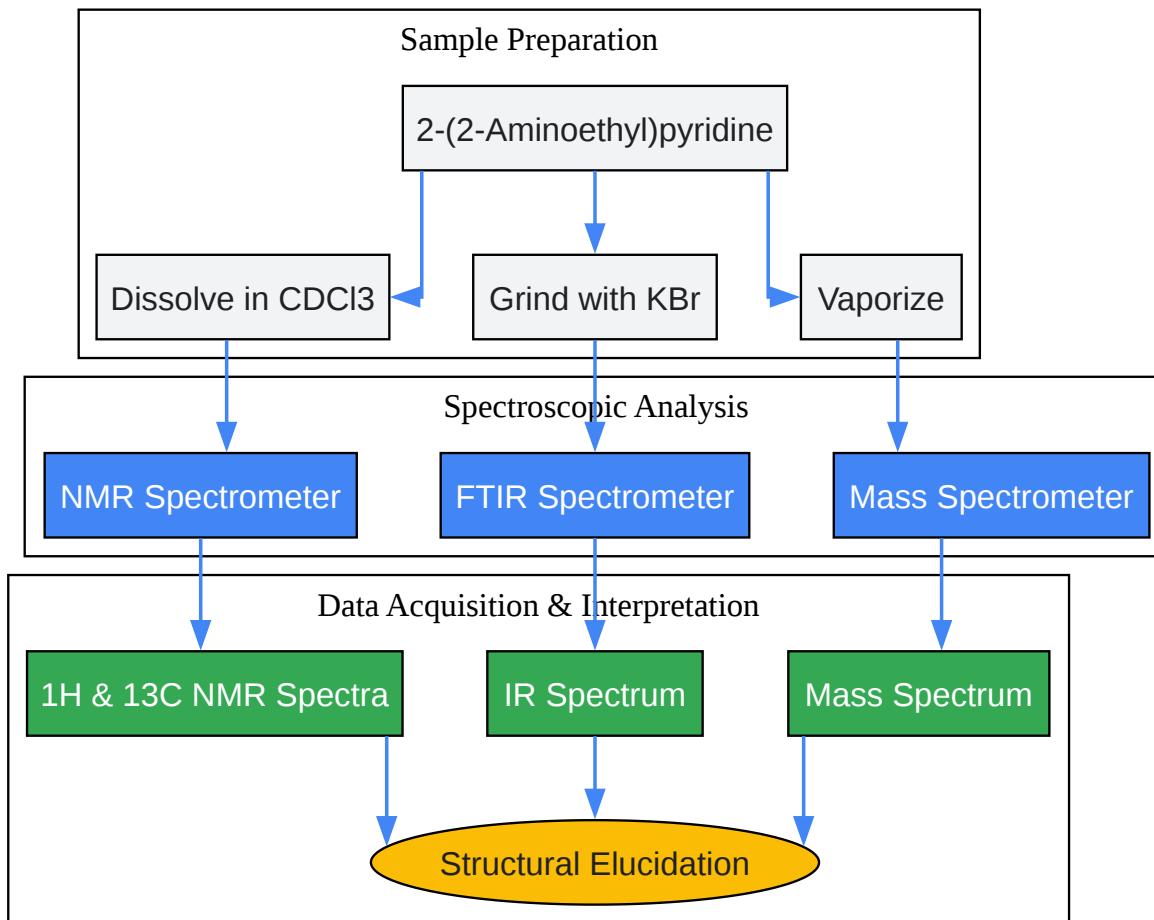
m/z	Relative Intensity	Proposed Fragment Ion
122	Moderate	$[M]^+$ (Molecular Ion)
106	High	$[M - NH_2]^+$
93	High	$[M - C_2H_4N]^+$ (Pyridylmethyl cation)
78	Moderate	$[C_5H_4N]^+$ (Pyridine radical cation)

Experimental Protocols

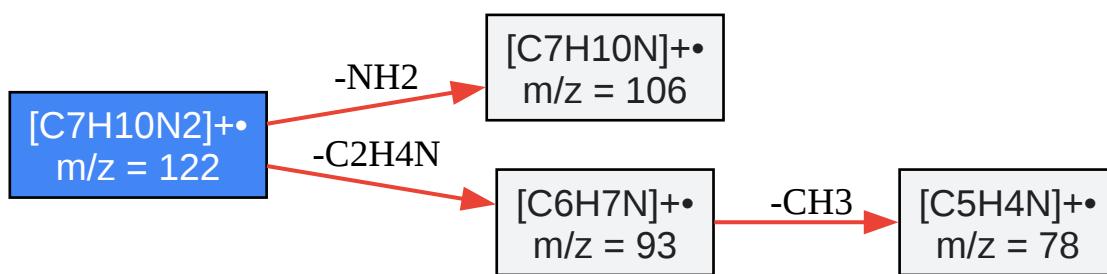
NMR Sample Preparation[2][3][4][5][6]

- Sample Weighing: Accurately weigh 5-20 mg of **2-(2-Aminoethyl)pyridine** for 1H NMR and 20-50 mg for ^{13}C NMR.[2]
- Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Chloroform-d ($CDCl_3$).
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[2][3] Gentle vortexing or sonication can aid dissolution.
- Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette.[4]
- Capping and Labeling: Cap the NMR tube and label it clearly.
- Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will then be locked onto the deuterium signal of the solvent, shimmed to optimize the magnetic field homogeneity, and the probe will be tuned.[2]

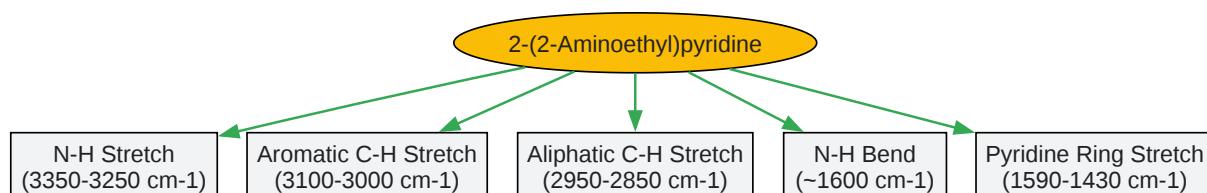
FTIR Sample Preparation (KBr Pellet Method)[7][8][9][10][11]


- Material Preparation: Use spectroscopy-grade Potassium Bromide (KBr) that has been thoroughly dried to remove moisture.[5]

- Grinding: In an agate mortar, grind 1-2 mg of **2-(2-Aminoethyl)pyridine** into a fine powder. [6]
- Mixing: Add approximately 100-200 mg of dry KBr powder to the mortar and gently but thoroughly mix with the sample.[6]
- Pellet Pressing: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 8-10 metric tons) for a few minutes to form a thin, transparent pellet. [5]
- Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis.


Mass Spectrometry (Electron Ionization) Protocol[12] [13][14][15][16]

- Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, where it is vaporized.
- Ionization: The gaseous molecules are passed through a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8]
- Acceleration: The resulting positively charged ions are accelerated by an electric field.
- Mass Analysis: The ions are then deflected by a magnetic field according to their mass-to-charge ratio (m/z).
- Detection: A detector records the abundance of ions at each m/z value, generating the mass spectrum.


Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of **2-(2-Aminoethyl)pyridine**.

[Click to download full resolution via product page](#)

Caption: Proposed fragmentation pathway of **2-(2-Aminoethyl)pyridine** in EI-MS.

[Click to download full resolution via product page](#)

Caption: Key functional groups of **2-(2-Aminoethyl)pyridine** and their IR absorptions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Pyridineethanamine | C7H10N2 | CID 75919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 6. shimadzu.com [shimadzu.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- To cite this document: BenchChem. [Spectroscopic analysis of 2-(2-Aminoethyl)pyridine (NMR, FTIR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145717#spectroscopic-analysis-of-2-(2-aminoethyl)pyridine-nmr-ftir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com